D-Glucitol monolaurate

Description

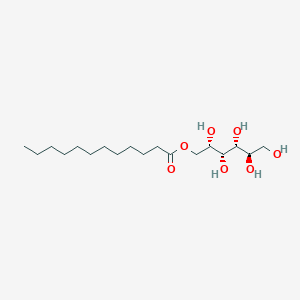

Structure

2D Structure

Properties

CAS No. |

26657-97-6 |

|---|---|

Molecular Formula |

C18H36O7 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dodecanoate |

InChI |

InChI=1S/C18H36O7/c1-2-3-4-5-6-7-8-9-10-11-16(22)25-13-15(21)18(24)17(23)14(20)12-19/h14-15,17-21,23-24H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1 |

InChI Key |

HYZDYRHKPFPODK-CYGHRXIMSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of D Glucitol Monolaurate

Chemical Synthesis Routes

Conventional chemical synthesis of D-glucitol monolaurate and related sorbitan (B8754009) esters typically involves high temperatures and acid catalysts. These methods are well-established but can suffer from a lack of selectivity, leading to a mixture of products and byproducts.

Direct esterification is a common chemical route for producing sugar alcohol esters. researchgate.net This process involves the reaction of D-glucitol with lauric acid, typically in the presence of an acid catalyst to increase the reaction rate. researchgate.net Reduced monosaccharides like sorbitol can undergo esterification with fatty acids under acid-catalyzed condensation conditions. researchgate.net Catalysts such as p-toluenesulfonic acid (p-TSA) are often employed. researchgate.netnih.gov

Challenges in the chemical synthesis of glycolipids include the lack of specificity and selectivity, which can lead to complex mixtures of mono-, di-, and poly-esters, as well as other byproducts. nih.gov

To develop greener and more efficient processes, solvent-free reaction systems have been explored for the synthesis of related compounds like sorbitan oleate. researchgate.net In these systems, the reactants themselves act as the reaction medium. One study on the dehydration of sorbitol to isosorbide (B1672297) was conducted under neat (solvent-free) conditions, indicating the feasibility of performing key reaction steps without a solvent. escholarship.org For the synthesis of sorbitan oleate, a lipase-catalyzed reaction in a solvent-free system demonstrated high catalytic activity. researchgate.net The introduction of a reduced-pressure system to remove the water byproduct can increase the product yield significantly, with one study reporting a maximum of 95% theoretical yield. researchgate.net Such solvent-free approaches are also utilized in the dehydration of sorbitol, where the reaction is carried out with molten sorbitol at elevated temperatures. dnu.dp.ua

The synthesis of this compound is often preceded by an intramolecular dehydration of the D-glucitol (sorbitol) precursor to form anhydro-D-glucitols, commonly known as sorbitans. wikipedia.org This dehydration step is typically acid-catalyzed and results in a mixture of cyclic ethers, with the five-membered 1,4-anhydrosorbitol (1,4-sorbitan) being the predominant product. wikipedia.orgrsc.orgresearchgate.net Other isomers like 1,5-anhydrosorbitol and 2,5-anhydrosorbitol are also formed. researchgate.netrsc.org

Further dehydration of sorbitan can lead to the formation of 1,4:3,6-dianhydro-D-glucitol, also known as isosorbide. nih.govwikipedia.org The rate of formation for sorbitan is generally faster than that of isosorbide, allowing for its selective production under carefully controlled reaction conditions. wikipedia.org This dehydration can be catalyzed by various acids, including polymer-supported Brønsted acids, which have shown high selectivity for 1,4-anhydro-D-sorbitol. rsc.org The resulting sorbitan is then esterified with lauric acid to produce sorbitan monolaurate, a closely related non-ionic surfactant. researchgate.net The entire process, from sorbitol to sugar fatty acid esters (SFAEs), can involve simultaneous dehydration and esterification in a one-pot protocol with suitable catalysts. rsc.org

Biocatalytic Synthesis Approaches

Biocatalytic methods, particularly those using enzymes, offer a green alternative to traditional chemical synthesis. nih.gov These approaches are known for their high selectivity, mild reaction conditions, and reduced byproduct formation. nih.govudelar.edu.uy

Enzymatic synthesis of this compound is achieved through either direct esterification of sorbitol and lauric acid or transesterification using an activated acyl donor, such as vinyl laurate or methyl laurate. nih.govmdpi.comresearchgate.net Lipases (EC 3.1.1.3) are the most commonly used enzymes for these reactions, as they can effectively catalyze ester formation in non-aqueous or micro-aqueous environments. medcraveonline.comscielo.br

The enzymatic approach offers several advantages over chemical synthesis, including excellent regioselectivity, which allows for the targeting of specific hydroxyl groups on the sorbitol molecule. mdpi.comtennessee.edu This leads to simpler product separation and higher purity. mdpi.com Transesterification reactions using vinyl esters are often favored as they are irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde, which drives the reaction forward. nih.govmdpi.com

A significant challenge in these systems is the low solubility of polyols like sorbitol in the organic solvents typically used for enzymatic reactions. nih.gov To overcome this, strategies such as using deep eutectic solvents (DES) have been developed. nih.gov

Several commercial lipase (B570770) preparations have been successfully employed for the synthesis of sorbitol esters. Among the most studied are Novozym 435 and Lipozyme TLIM.

Novozym 435 , an immobilized lipase B from Candida antarctica, is widely recognized for its high activity and stability in organic media. rsc.orgsemanticscholar.org It has been extensively used to catalyze the synthesis of sorbitol laurate. nih.govresearchgate.netnih.gov In one study, the transesterification of D-sorbitol and vinyl laurate was optimized using Novozym 435 in a deep eutectic solvent (DES) system. nih.govresearchgate.net The optimal conditions were found to be 50 g/L of enzyme at 50°C, which resulted in a 28% molar conversion of 0.5 M vinyl laurate after 48 hours. nih.gov Another study using the solvent 2-methyl-2-butanol (B152257) (2M2B) achieved a 97% yield within 8 hours with a lower enzyme concentration (20 g/L), demonstrating the significant impact of the reaction medium. nih.govacs.org

Lipozyme TLIM , an immobilized lipase from Thermomyces lanuginosus, is another effective biocatalyst for producing sorbitol esters. medcraveonline.comtennessee.edu It has demonstrated high regioselectivity, exclusively esterifying the primary hydroxyl groups of sorbitol to produce 1-O- and 6-O-sorbitol monoesters. tennessee.edu Research on palm-based sorbitol monoesters using Lipozyme TLIM in tert-butanol (B103910) achieved approximately 76% conversion of sorbitol within 24 hours. tennessee.edu This biocatalyst also showed reusability for up to four successive reaction cycles without a significant loss of activity. tennessee.edu

The table below summarizes findings from various studies on the enzymatic synthesis of sorbitol laurate esters.

Table 1: Research Findings on Enzymatic Synthesis of Sorbitol Laurate Esters

| Enzyme System | Reaction Type | Key Reactants | Solvent/System | Optimal Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 | Transesterification | D-Sorbitol, Vinyl Laurate | Deep Eutectic Solvent (DES) | 50°C; 50 g/L enzyme; 0.5 M vinyl laurate; 48 h | 28% molar conversion | nih.govresearchgate.net |

| Novozym 435 | Transesterification | D-Sorbitol, Vinyl Laurate | 2-methyl-2-butanol (2M2B) | 50°C; 20 g/L enzyme; 0.25 M sorbitol; 0.75 M vinyl laurate; 8 h | 97% yield | nih.govacs.org |

| Lipozyme TLIM | Esterification | D-Sorbitol, Palm-based Fatty Acid | tert-butanol | 55°C; 20 wt% enzyme; 0.4 M sorbitol; 0.8 M fatty acid; 24 h | ~76% conversion | tennessee.edu |

| Novozym 435 | Esterification | Sorbitan, Oleic Acid | Solvent-free | 6 wt% enzyme; 0.2 mol sorbitan; 0.1 mol oleic acid; reduced pressure | 95% of theoretical yield | researchgate.net |

Enzymatic Esterification and Transesterification

Substrate Specificity and Conversion Rates

The enzymatic synthesis of this compound is influenced by the choice of substrates, including both the acyl donor and the sugar alcohol. Lipases, the primary enzymes used in this process, exhibit specificity towards certain substrates, which in turn affects the conversion rates.

Research has shown that in the enzymatic esterification of sorbitol, the chain length of the fatty acid plays a crucial role. One study observed that longer fatty acid chains (C12–C18) resulted in faster reaction rates compared to shorter chains. mdpi.com This suggests a preference of the lipase for more hydrophobic acyl donors.

In the context of sugar-based fatty acid ester synthesis, the type of acyl donor also significantly impacts conversion rates. For instance, using vinyl laurate as an acyl donor in the transesterification of glucose has been shown to yield higher conversions compared to the esterification with lauric acid. mdpi.com This is attributed to the formation of an unstable enol product during transesterification, which tautomerizes and drives the reaction forward. mdpi.com

Furthermore, the choice of the sugar substrate can affect the reaction outcome. Studies on glucose-based ester synthesis have demonstrated that methyl glucoside can lead to higher conversions than glucose itself. mdpi.com

The following table summarizes the impact of different substrates on the conversion rates in the enzymatic synthesis of sugar esters, providing insights applicable to this compound production.

Table 1: Influence of Substrate on Conversion Rates in Enzymatic Sugar Ester Synthesis

| Acyl Acceptor | Acyl Donor | Enzyme | Reaction Type | Conversion Rate (%) | Reference |

|---|---|---|---|---|---|

| Glucose | Vinyl Laurate | Lipozyme TLIM | Transesterification | Higher | mdpi.com |

| Glucose | Lauric Acid | Lipozyme TLIM | Esterification | Lower | mdpi.com |

| Methyl Glucoside | Vinyl Laurate | Novozym 435 | Transesterification | Higher | mdpi.com |

| Methyl Glucoside | Lauric Acid | Novozym 435 | Esterification | Lower | mdpi.com |

Optimization of Biocatalytic Reaction Parameters

To enhance the efficiency of this compound synthesis, optimization of various reaction parameters is crucial. These parameters include temperature, enzyme concentration, substrate molar ratio, and reaction time. mdpi.comnih.gov

Temperature: The reaction temperature affects both the enzyme activity and the solubility of the substrates. Studies on the enzymatic synthesis of fructose (B13574) fatty acid esters have shown that an optimal temperature exists. For instance, one study found the optimal temperature to be 57.2°C, which resulted in a maximum conversion of 88%. nih.gov In another study on 6-O-glucose palmitate synthesis, a temperature of 60°C yielded a 94% conversion in 20 hours, while at 70°C, the maximum conversion was only 86%, likely due to thermal deactivation of the lipase. nih.gov

Enzyme Concentration: The concentration of the biocatalyst directly influences the reaction rate. An increase in enzyme concentration generally leads to a higher conversion rate up to a certain point, after which the improvement may become less significant. For the synthesis of trehalose (B1683222) palmitate diesters, an enzyme load of 15% (w/w of substrates) was found to be optimal. nih.gov

Substrate Molar Ratio: The molar ratio of the acyl donor to the acyl acceptor is a critical parameter. An excess of the acyl donor can shift the reaction equilibrium towards product formation. For the synthesis of sorbityl laurate, a 1:3 molar ratio of sorbitol to vinyl laurate was found to be more effective. nih.gov In the synthesis of trehalose esters, a 1:5 molar ratio of trehalose to palmitic acid yielded the best conversions. nih.gov

Reaction Time: The duration of the reaction is another important factor. The reaction should be allowed to proceed for a sufficient time to achieve a high conversion, but prolonged reaction times can sometimes lead to product degradation or enzyme deactivation. nih.gov For the synthesis of 6-O-lauroyl-D-glucopyranose, a reaction time of 48 hours resulted in a higher yield compared to 24 or 72 hours. mdpi.com

The following table provides a summary of optimized reaction parameters from various studies on enzymatic sugar ester synthesis.

Table 2: Optimized Parameters for Enzymatic Sugar Ester Synthesis

| Product | Enzyme | Optimal Temperature (°C) | Optimal Substrate Molar Ratio (Acceptor:Donor) | Optimal Reaction Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fructose Oleate | Novozym 435 | 57.2 | - | 37.8 | 88 | nih.gov |

| 6-O-Glucose Palmitate | Novozym 435 | 60 | - | 20 | 94 | nih.gov |

| Trehalose Palmitate Diesters | Novozym 435 | 60 | 1:5 | 4 | 35 | nih.gov |

| Sorbityl Laurate | Novozym 435 | 50 | 1:3 | - | - | nih.gov |

Advanced Reaction Media: Deep Eutectic Solvents and Ionic Liquids

The choice of reaction medium is critical in the biocatalytic synthesis of this compound, primarily due to the low solubility of sugar alcohols in conventional organic solvents. Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising green alternatives. mdpi.com

Ionic Liquids (ILs): ILs are organic salts that are liquid at room temperature and offer advantages such as high thermal stability and the ability to dissolve a wide range of substances, including sugars. mdpi.com In the enzymatic synthesis of sugar fatty acid esters, ILs have been shown to enhance sugar solubility, enzymatic reactivity, and regioselectivity. mdpi.com A study on glucose-based fatty acid ester synthesis screened 14 different ILs and found that a bisolvent system of 1-hexyl-3-methylimidazolium (B1224943) trifluoromethylsulfonate ([HMIm][TfO]) and 2-methyl-2-butanol (2M2B) was optimal for both transesterification and esterification reactions, yielding high productivities. mdpi.com

Deep Eutectic Solvents (DESs): DESs are mixtures of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen-bond donor (such as urea, glycerol, or sugars). mdpi.com They share some of the desirable properties of ILs but are often cheaper and more biodegradable. However, the high viscosity of DESs can sometimes hinder the reaction rate. mdpi.com For the synthesis of sorbitol laurate, a "2-in-1" DES system composed of sorbitol and choline chloride was utilized, where sorbitol acted as both a component of the solvent and a substrate. nih.gov While this approach overcomes solubility issues, the high viscosity of the medium can be a challenge. nih.gov Research on glucose-based ester synthesis found that DESs were generally poor solvents for these reactions, likely due to their high viscosity and polarity. mdpi.com

The use of co-solvents with ILs or DESs can help to mitigate some of their drawbacks. For instance, the addition of 2M2B to [HMIm][TfO] was found to be beneficial for the synthesis of glucose esters. mdpi.com

Chemoenzymatic Hybrid Synthesis

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create complex molecules like this compound-based structures. This approach allows for the strategic use of selective enzymatic reactions alongside efficient chemical transformations.

A notable example is the synthesis of novel D-glucitol-based non-ionic amphiphiles. mdpi.com In this multi-step process, D-glucitol serves as a template. The synthesis involves:

Chemical Protection: The hydroxyl groups of D-glucitol are selectively protected using chemical methods to allow for regioselective modifications. mdpi.com

Enzymatic Modification: An immobilized lipase, such as Candida antarctica lipase (Novozym-435), is used to catalyze the formation of hydrophilic segments from glycerol. mdpi.com

Click Chemistry: The enzymatically synthesized hydrophilic segments and hydrophobic segments are then attached to the D-glucitol template using "click chemistry," a set of powerful and reliable chemical reactions. mdpi.com

This chemoenzymatic approach offers a greener route to synthesizing complex amphiphilic architectures based on D-glucitol, utilizing biocompatible materials and milder reaction conditions where enzymatic catalysis is employed. mdpi.com

Novel Synthesis Technologies and Process Intensification

Process intensification aims to develop more efficient, cost-effective, and sustainable methods for chemical production. In the context of this compound synthesis, this involves exploring novel technologies that can enhance reaction rates and yields.

One such technology is the use of microwave irradiation . Microwave heating can significantly accelerate enzymatic reactions by providing rapid and uniform heating, which can lead to shorter reaction times and improved productivity. A study on the enzymatic production of sorbityl laurate investigated the use of microwave irradiation in both organic solvents and DESs. nih.gov The results showed that increasing the reaction temperature, which is efficiently achieved with microwave heating, is highly beneficial for process optimization without compromising the enzyme's performance at temperatures up to 90°C. nih.gov

Comparing different solvent systems is also a key aspect of process intensification. For the synthesis of sorbityl laurate, a low-viscosity organic solvent like 2-methyl-2-butanol (2M2B) was found to be more advantageous in terms of production yields and reaction times compared to a highly viscous DES. nih.gov

The development of continuous-flow processes is another area of process intensification. Continuous-flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and easier product separation compared to batch reactors. mdpi.com For the lipase-catalyzed synthesis of β-amino acid esters, a continuous-flow microreactor system was successfully developed, allowing for the rapid synthesis of various esters with high yields. mdpi.com Such technologies hold promise for the large-scale, efficient production of this compound.

Interfacial Phenomena and Surfactant Mechanisms of D Glucitol Monolaurate

Adsorption Dynamics at Liquid-Liquid and Liquid-Gas Interfaces

The efficacy of D-glucitol monolaurate as a surfactant is initially dictated by its ability to adsorb at interfaces, such as those between oil and water or air and water. This adsorption is a dynamic process, governed by the transport of surfactant molecules from the bulk phase to the interface and their subsequent arrangement. The kinetics of this process are crucial in applications where interfaces are rapidly formed or perturbed.

The adsorption process of surfactants at liquid-liquid and liquid-gas interfaces can be influenced by several factors, including surfactant concentration, temperature, and the nature of the liquid phases. Initially, the adsorption may be diffusion-controlled, where the rate is determined by the movement of surfactant molecules from the bulk to the subsurface layer. As the interface becomes more populated, an adsorption barrier may arise due to electrostatic repulsion or steric hindrance, leading to a kinetically controlled adsorption phase. For non-ionic surfactants like this compound, electrostatic barriers are less significant compared to ionic surfactants.

Research on the dynamic interfacial tension of this compound (Span 20) at the water/n-octane interface provides insights into its adsorption behavior. Studies have shown that the interfacial tension decreases rapidly within the first 100 seconds of interface formation, followed by a more gradual reduction as the system approaches equilibrium. This initial rapid drop is indicative of a diffusion-controlled adsorption process. acs.org

Table 1: Dynamic Interfacial Tension of this compound at the Water/n-Octane Interface at 293.2 K

Concentration of this compound (g/kg) Interfacial Tension at 1 s (mN/m) Interfacial Tension at 100 s (mN/m) Equilibrium Interfacial Tension (mN/m) 0.014 ~45 ~35 ~30 0.056 ~30 ~20 ~15 0.141 ~25 ~15 ~10

This table is generated based on qualitative data trends described in the source material. The values are illustrative of the dynamic changes in interfacial tension. acs.org

At the near-equilibrium stage, the process may be influenced by an adsorption barrier resulting from strong molecular interactions of the surfactant at the interface. acs.org The rate of adsorption at the air-water interface for a similar compound, sorbitan (B8754009) laurate SP 20, has been observed to be slower compared to other surfactants, which is attributed to the lower mobility of the surfactant monomer. researchgate.net

Self-Assembly Behavior in Aqueous Media

In aqueous environments, once the concentration of this compound surpasses a certain threshold, individual surfactant molecules begin to aggregate into organized structures known as micelles. This process, termed self-assembly, is a thermodynamically driven phenomenon aimed at minimizing the unfavorable interactions between the hydrophobic tails of the surfactant and the surrounding water molecules.

The formation of micelles occurs above a specific surfactant concentration known as the Critical Micelle Concentration (CMC). Below the CMC, this compound exists predominantly as individual molecules (monomers) in solution and at interfaces. Above the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules aggregate to form micelles. The CMC is a key parameter that characterizes the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to saturate the interfaces and form micelles.

The CMC of this compound is influenced by factors such as temperature and the nature of the solvent. For instance, at the water/n-octane interface, the CMC of this compound has been observed to decrease with an increase in temperature. acs.org In one study, the CMC for sorbitan laurate SP 20 was found to be approximately 7.216 × 10⁻⁴ mol/L, with a corresponding surface tension at the CMC of about 26.0 mN/m. researchgate.net

Table 2: Critical Micelle Concentration (CMC) of this compound at the Water/n-Octane Interface at Different Temperatures

Temperature (K) CMC (g/kg) 274.2 0.169 278.2 0.155 282.2 0.141 293.2 0.113

Data extracted from a study on the dynamic interfacial tension between water and n-octane with this compound. acs.org

SANS studies on mixed surfactant systems containing sorbitan monolaurate (Span 20) have provided insights into its self-assembly behavior. In a water-in-oil microemulsion system also containing Tween 80, Span 20 contributed to the formation of spherical micelles. researchgate.net As the water content in these systems increases, a transition from spherical to lamellar and rod-like micellar geometries has been observed. researchgate.net Analysis of SANS data for mixed micelles of nonionic and anionic surfactants has also been used to determine parameters such as the effective radii and aggregation number of the micelles. mdpi.com

Table 3: Illustrative Micellar Parameters for a Mixed Surfactant System Containing Sorbitan Monolaurate

Parameter Value Technique Micelle Shape Spherical to Ellipsoidal SANS Aggregation Number (Nagg) ~92-102 (for a similar nonionic surfactant) SANS Effective Radius (reff) ~3.75-4.05 nm (for a similar nonionic surfactant) SANS

This table presents typical values for a nonionic surfactant system to illustrate the type of data obtained from SANS, as specific data for pure this compound micelles was not available in the provided search results. mdpi.com

Emulsification and Stabilization Mechanisms

One of the primary applications of this compound is as an emulsifier, where it facilitates the formation and enhances the stability of emulsions, which are dispersions of one immiscible liquid in another.

This compound effectively reduces the interfacial tension between oil and water phases. By adsorbing at the liquid-liquid interface, the surfactant molecules orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the oil phase. This arrangement disrupts the cohesive energy at the interface, thereby lowering the energy required to create new interfacial area and facilitating the breakup of large droplets into smaller ones during the emulsification process. shreechem.in

Studies have demonstrated the significant ability of this compound to lower interfacial tension. For example, at the water-n-octane interface, even small concentrations of this compound can cause a sharp decrease in interfacial tension. acs.org

Table 4: Equilibrium Interfacial Tension of Water/n-Octane with this compound at 293.2 K

Concentration of this compound (g/kg) Equilibrium Interfacial Tension (mN/m) 0.000 50.92 0.014 30.31 0.028 22.15 0.056 15.12 0.113 9.85

Data extracted from a study on the equilibrium and dynamic interfacial tension of water/n-octane with this compound. acs.org

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the relative affinity of a surfactant for water and oil. The HLB value of a surfactant is crucial for selecting the appropriate emulsifier for a specific oil-in-water (O/W) or water-in-oil (W/O) emulsion system. Surfactants with lower HLB values are more lipophilic and tend to promote the formation of W/O emulsions, while those with higher HLB values are more hydrophilic and favor O/W emulsions. alfa-chemistry.com

Interfacial Rheology and Viscoelasticity of Adsorbed Layers

The behavior of this compound at an interface, such as that between oil and water, is critical to its function as a stabilizer. The adsorbed layer of surfactant molecules imparts viscoelastic properties to the interface, which can be characterized by interfacial rheology. These properties are crucial for the stability of emulsions and foams.

Interfacial rheology is broadly categorized into dilatational and shear rheology. Dilatational rheology pertains to the response of the interface to changes in its area, while shear rheology describes the response to shape deformation at a constant area. For soluble surfactants like this compound, dilatational rheology is influenced by the kinetics of adsorption and desorption of surfactant molecules to and from the interface.

Studies on similar nonionic surfactants have shown that the interfacial dilational modulus, a measure of the elasticity of the interfacial film, generally increases with oscillation frequency. At lower frequencies, surfactant molecules have sufficient time to diffuse and re-establish equilibrium following interfacial expansion or compression. As the frequency of oscillation increases, the interfacial tension recovery lags behind the area changes, leading to a higher dilational modulus.

| Concentration (mol/L) | Frequency (Hz) | Dilatational Modulus (mN/m) | Phase Angle (°) |

|---|---|---|---|

| 1.00E-06 | 0.02 | 15 | 20 |

| 1.00E-06 | 0.1 | 25 | 15 |

| 1.00E-05 | 0.02 | 30 | 10 |

| 1.00E-05 | 0.1 | 40 | 8 |

The viscoelastic nature of the adsorbed layer of this compound contributes significantly to the stability of dispersed systems by providing a resilient film that resists coalescence of droplets or bubbles.

Solid Particle and Interfacial Network Emulsification Pathways

This compound can participate in the stabilization of emulsions through various pathways, including the formation of Pickering emulsions and the development of interfacial networks.

In Pickering emulsions, solid particles adsorb to the oil-water interface, creating a steric barrier that prevents droplet coalescence. mdpi.com The stability of such emulsions is remarkable due to the high energy required to desorb the particles from the interface. mdpi.com this compound can act as a surface-modifying agent for these solid particles, altering their wettability and thereby controlling the type and stability of the emulsion. For instance, by adsorbing onto the surface of initially hydrophilic particles, it can increase their hydrophobicity, favoring the formation of water-in-oil (W/O) emulsions.

Furthermore, under certain conditions, such as cooling, this compound can crystallize at the interface, forming a networked structure that enhances emulsion stability. researchgate.netacs.org This interfacial network of surfactant crystals can provide a rigid barrier against droplet coalescence, leading to highly stable emulsions. The formation and properties of this network are influenced by factors such as temperature, concentration of the surfactant, and the nature of the oil and aqueous phases.

The table below summarizes the role of sorbitan esters in different emulsification pathways.

| Emulsification Pathway | Role of Sorbitan Ester | Stabilization Mechanism |

|---|---|---|

| Conventional Emulsion | Primary Emulsifier | Reduction of interfacial tension and formation of a protective monolayer. |

| Pickering Emulsion | Surface Modifier for Solid Particles | Alters particle wettability to promote adsorption at the oil-water interface, creating a steric barrier. researchgate.netfrontiersin.org |

| Interfacial Network Formation | Network-Forming Agent | Crystallizes at the interface to form a rigid network that prevents coalescence. researchgate.netacs.org |

Interactions with Macromolecules and Biopolymers

The interaction of this compound with macromolecules, particularly proteins and enzymes, is of significant interest in various fields, including food science and biorefining.

Non-Productive Enzyme Adsorption Mitigation in Biorefining Processes

In biorefining processes, such as the enzymatic hydrolysis of lignocellulosic biomass, a significant challenge is the non-productive adsorption of enzymes onto the lignin (B12514952) component of the biomass. This phenomenon reduces the concentration of available enzymes for cellulose (B213188) and hemicellulose degradation, thereby decreasing the efficiency of the process.

Nonionic surfactants, including this compound, have been shown to mitigate this issue. The proposed mechanism involves the surfactant adsorbing onto the hydrophobic surfaces of lignin, thereby blocking the sites for non-productive enzyme binding. This competitive adsorption leaves more enzymes free in the bulk solution to act on their target substrates.

While the direct impact of this compound is not extensively documented, studies with similar nonionic surfactants like Tween 20 have demonstrated a significant enhancement in the enzymatic hydrolysis of lignocellulose. The addition of these surfactants can lead to an increase in the yield of fermentable sugars. It is believed that the surfactant disrupts the unproductive binding of enzymes to lignin, although some studies suggest that the enhancement may also be related to improved cellulose accessibility. mdpi.com

Surfactant-Protein Interactions for System Stabilization

One key interaction is the competitive adsorption at interfaces. In an oil-in-water emulsion stabilized by proteins, the addition of a more surface-active molecule like this compound can lead to the displacement of the protein from the interface. This can sometimes be detrimental to emulsion stability if the surfactant film is less robust than the protein film. However, in other cases, a mixed protein-surfactant film can be formed, which may offer superior stability.

Another important role of this compound is in preventing the denaturation and aggregation of proteins, which can be induced by interfacial stresses. nih.gov By preferentially adsorbing to interfaces, the surfactant shields the protein from these stresses. nih.gov This is particularly important in biopharmaceutical formulations where maintaining the native structure and activity of therapeutic proteins is paramount. mit.edugoogle.com

The table below outlines the primary interactions between nonionic surfactants and proteins in dispersed systems.

| Type of Interaction | Mechanism | Impact on System Stability |

|---|---|---|

| Competitive Adsorption | Surfactant displaces protein from the oil-water interface. | Can either decrease or increase emulsion stability depending on the properties of the resulting interfacial film. |

| Prevention of Interfacial Denaturation | Surfactant preferentially adsorbs at interfaces, protecting proteins from surface-induced unfolding. nih.gov | Enhances the stability of protein structure and function, particularly in biopharmaceuticals. mit.edugoogle.com |

| Complex Formation | Formation of protein-surfactant complexes in the bulk phase. | Can improve protein solubility and prevent aggregation. |

Research Applications Beyond Direct Product Formulation

Design and Synthesis of Biocompatible Amphiphilic Architectures as Nanocarriers

Researchers have successfully synthesized novel non-ionic amphiphiles using D-glucitol as a biocompatible template. mdpi.comnih.govfu-berlin.de In these studies, hydrophobic and hydrophilic segments are attached to the D-glucitol backbone, often employing "click chemistry" for efficient and specific bond formation. mdpi.comnih.govfu-berlin.de The resulting amphiphilic structures can self-assemble in aqueous solutions to form nanocarriers. mdpi.comnih.govfu-berlin.de

These D-glucitol-based nanocarriers have demonstrated the ability to encapsulate hydrophobic guest molecules, indicating their potential for drug delivery systems. mdpi.comnih.govresearchgate.net The biocompatibility of these nanocarriers is a key advantage, as demonstrated by cytotoxicity assays which have shown them to be well-tolerated by cell lines at various concentrations. mdpi.comnih.govfu-berlin.de The self-assembly behavior is confirmed through techniques like dynamic light scattering (DLS) and surface tension measurements. mdpi.comnih.govfu-berlin.de

Key Findings in D-Glucitol-Based Nanocarrier Research:

| Feature | Observation | Source |

| Synthesis Approach | Chemoenzymatic methods using D-glucitol as a template and employing click chemistry. | mdpi.comnih.govfu-berlin.de |

| Self-Assembly | Forms self-assembled architectures in aqueous media. | mdpi.comnih.govfu-berlin.de |

| Encapsulation | Capable of encapsulating hydrophobic guest molecules. | mdpi.comnih.govresearchgate.net |

| Biocompatibility | Well-tolerated by A549 cell lines in MTS assays. | mdpi.comnih.gov |

Role in Enhancing Enzymatic Processes (e.g., Lignocellulose Hydrolysis)

D-Glucitol monolaurate and related sorbitan (B8754009) esters have been investigated for their role in improving the efficiency of enzymatic hydrolysis, particularly of lignocellulosic biomass. ncsu.eduresearchgate.netncsu.edu The addition of these non-ionic surfactants can lead to an increased conversion of cellulose (B213188) into soluble sugars. researchgate.net One proposed mechanism is that the surfactant prevents the non-productive binding of enzymes to lignin (B12514952), thereby increasing the availability of the enzyme to act on the cellulose. researchgate.net

In the context of wheat straw hydrolysis, the use of polyoxyethylene (20) sorbitan monooleate (Tween 80) in conjunction with Fe3+ ions showed a synergistic effect, resulting in a higher conversion rate of reducing sugars compared to using either additive alone. ncsu.edu The presence of the surfactant can alter the surface of the substrate, making it more accessible to enzymatic action. ncsu.eduresearchgate.net

Surface Engineering and Corrosion Inhibition Studies

Surfactants derived from D-glucitol, such as sorbitan monooleate and its ethoxylated derivatives, have been synthesized and evaluated as corrosion inhibitors for metals like low carbon steel in acidic environments. biointerfaceresearch.com These compounds can form a protective film on the metal surface, thereby inhibiting corrosion. biointerfaceresearch.comwikipedia.org The mechanism of inhibition is often attributed to the adsorption of the surfactant molecules onto the metal surface, which can be either physical or chemical in nature. biointerfaceresearch.commdpi.com

The effectiveness of these carbohydrate-based surfactants as corrosion inhibitors is evaluated using techniques such as weight loss measurements and electrochemical methods. biointerfaceresearch.com Studies have shown that these inhibitors can achieve high inhibition efficiency, and their adsorption behavior often follows the Langmuir adsorption model. biointerfaceresearch.com The presence of heteroatoms like oxygen in the molecular structure of these surfactants plays a crucial role in their ability to adsorb onto the metal surface and prevent corrosion. mdpi.com

Integration in Green Solvents and Sustainable Chemical Systems

This compound and similar sorbitan esters are being explored for their use in green and sustainable chemical systems. Their derivation from renewable resources like sorbitol makes them an attractive alternative to petroleum-based surfactants. biointerfaceresearch.comcarloerbareagents.com They are utilized in the formulation of deep eutectic solvents (DESs), which are considered environmentally benign alternatives to traditional organic solvents. acs.orgnih.gov

In these systems, sorbitan esters can act as surfactants to create microemulsions of polar DES in nonpolar DES, opening possibilities for novel non-aqueous reaction and extraction media. acs.org The use of such bio-based surfactants aligns with the principles of green chemistry, which aim to reduce the use and generation of hazardous substances. carloerbareagents.com The biodegradability and low toxicity of these compounds are key factors driving their integration into more sustainable chemical processes. researchgate.net

Low-Molecular-Weight Organogelators Research

Sorbitan esters, including those derived from D-glucitol, have been identified as effective low-molecular-weight organogelators (LMOGs). mdpi.comijdra.com These molecules can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a gel. mdpi.comijdra.com This process of organogelation is typically thermally reversible. mdpi.com

Organogels based on sorbitan monostearate have been prepared using various vegetable oils like sesame oil and olive oil. mdpi.comnih.govresearchgate.net The microstructure of these organogels often consists of a network of crystalline fibers or tubules formed by the self-assembled gelator molecules. ijdra.comnih.gov Research in this area focuses on understanding the structure-gelation relationship and exploring the mechanical and thermal properties of the resulting organogels for various applications. mdpi.com The ability to form gels at low concentrations makes these sorbitan-based compounds highly efficient organogelators. ijdra.com

Characteristics of D-Glucitol-Based Organogelators:

| Organogelator | Solvent/Oil | Microstructure | Source |

| Sorbitan monostearate | Sesame oil | Needle-shaped crystals in a matrix | mdpi.comnih.gov |

| Sorbitan monostearate | Olive oil | 3D networked structure | researchgate.net |

| Sorbitan monostearate | Isopropyl myristate | Surfactant tubules from inverse toroidal vesicles | ijdra.com |

Theoretical and Computational Approaches to D Glucitol Monolaurate Systems

Molecular Modeling and Simulation of Interfacial Behavior

Molecular modeling and simulation are powerful computational tools used to investigate the behavior of molecules at a microscopic level. For amphiphilic compounds like D-glucitol monolaurate, these techniques provide critical insights into their arrangement and interactions at interfaces, such as between oil and water. Molecular dynamics (MD) simulations, in particular, can model the dynamic behavior of surfactant molecules, predicting how they orient themselves to minimize the free energy of the system. dntb.gov.ua This understanding is fundamental to explaining their function as emulsifiers and stabilizers. shreechem.in

In a typical simulation of an oil-water system, this compound molecules would be expected to position themselves at the interface, with the hydrophilic sorbitan (B8754009) "head" group remaining in the aqueous phase and the lipophilic laurate "tail" extending into the oil phase. worktribe.com Simulations can reveal details about the conformational changes of the surfactant, the density profile across the interface, and the specific interactions (e.g., hydrogen bonding) with water and oil molecules. These molecular-level details help explain macroscopic phenomena such as the reduction of interfacial tension. dntb.gov.uaresearchgate.net

While specific, large-scale simulation studies focused exclusively on this compound are not widely published, the principles are well-established from studies on similar non-ionic surfactants. researchgate.net The outputs of such simulations can be correlated with experimentally determined properties. For instance, dynamic interfacial tension measurements show that as the concentration of sorbitan laurate increases in an aqueous solution against an oil phase, the interfacial tension decreases. researchgate.net This is a direct consequence of the accumulation of surfactant molecules at the interface, a behavior that MD simulations can model and visualize. Molecular dynamic simulations can also predict the distinct orientation of molecules at the interface. researchgate.net

Experimental data provides key parameters that computational models aim to predict. The critical micelle concentration (CMC), for example, is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, and it corresponds to the maximum reduction in surface tension. researchgate.net For sorbitan monolaurate (also known as Span 20), the CMC is an important characteristic of its emulsifying capability. researchgate.net

Table 1: Experimentally Determined Interfacial Properties of Sorbitan Esters

This table summarizes key properties of this compound (Sorbitan Monolaurate) and related esters, which are often the target of predictive computational models.

| Compound | Common Name | Hydrophilic-Lipophilic Balance (HLB) | Physical State | Key Application Characteristic |

|---|---|---|---|---|

| This compound | Sorbitan Monolaurate (SML) / Span 20 | 8.6 | Liquid | Produces lightweight emulsions, ideal for cosmetic creams. shreechem.infrontiersin.org |

| D-Glucitol monostearate | Sorbitan Monostearate (SMS) / Span 60 | 4.7 | Waxy Solid | Acts as a potent water-in-oil (w/o) emulsifier, used in processed foods. shreechem.infrontiersin.org |

| D-Glucitol monopalmitate | Sorbitan Monopalmitate / Span 40 | 6.7 | Solid | Intermediate HLB, used in various emulsification applications. frontiersin.orgdrugfuture.com |

| D-Glucitol monooleate | Sorbitan Monooleate / Span 80 | 4.3 | Liquid | Fluid ester offering stability in cosmetic and industrial systems. shreechem.infrontiersin.org |

Quantitative Structure-Activity Relationships (QSAR) for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. biointerfaceresearch.comresearchgate.net For surfactants like this compound, QSAR models can be developed to predict functional properties such as emulsification efficiency, stability, or biodegradability based on molecular descriptors. nih.gov A QSAR model's reliability is highly dependent on rigorous validation to confirm its predictive power. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation : A collection of molecules with known activity values is gathered. For sorbitan esters, this could involve a series of compounds where the fatty acid chain is varied (e.g., laurate, stearate, oleate) and their corresponding HLB values or emulsifying properties are measured. researchgate.net

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's structure and properties, are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex topological, geometrical, and electronic descriptors. biointerfaceresearch.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation linking the descriptors to the observed activity. researchgate.net

Validation : The model's predictive ability is rigorously tested using both internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not overfitted. researchgate.netnih.gov

For this compound and its analogs, QSAR could predict their performance as surfactants. For instance, the HLB value, an empirical measure of the hydrophilic/lipophilic nature of a surfactant, is a key determinant of its application. worktribe.com A QSAR model could be trained to predict the HLB value based on calculated molecular descriptors, allowing for the rapid screening of novel potential surfactants. The applicability domain (AD) of a QSAR model is a crucial concept that defines the chemical space in which the model can make reliable predictions. mdpi.com

Table 2: Potential Molecular Descriptors for QSAR Modeling of Surfactants

This table lists examples of descriptor classes that could be used to build QSAR models for predicting the functional properties of this compound and related compounds.

| Descriptor Class | Examples | Potential Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Number of Carbon Atoms, Number of Oxygen Atoms | Interfacial Tension, Solubility |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Critical Micelle Concentration (CMC) |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity, Polar Surface Area (PSA) | Hydrophilic-Lipophilic Balance (HLB) |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies | Chemical Reactivity, Stability |

Reaction Pathway and Kinetic Modeling of Synthesis

The synthesis of this compound is typically achieved through the esterification of D-sorbitol with lauric acid. researchgate.net This process is complex because the esterification reaction occurs concurrently with the acid-catalyzed dehydration (or cyclization) of sorbitol itself. researchgate.net The sorbitol molecule can first dehydrate to form anhydrides, primarily 1,4-sorbitan and 1,4:3,6-isosorbide. researchgate.netresearchgate.net These cyclic intermediates are then esterified with the fatty acid. researchgate.net

A simplified reaction scheme where cyclization precedes esterification can be postulated to model the kinetics of the process. researchgate.net The esterification of the resulting sorbitol anhydrides with lauric acid in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) has been effectively modeled as a reversible second-order reaction. researchgate.netresearchgate.net

The general reaction can be represented as: Sorbitan + Lauric Acid ⇌ Sorbitan Monolaurate + Water

The kinetics of this reaction can be described by a mathematical model that considers both the forward and reverse reaction rates. researchgate.net A proposed kinetic model for the esterification of sorbitol with lauric acid is based on a reversible second-order reaction mechanism. researchgate.net The rate of reaction can be expressed by a differential equation that accounts for the concentrations of the reactants and products over time. By fitting experimental concentration data obtained at various temperatures to this model, key kinetic parameters can be determined. researchgate.net

These parameters include the rate constants for the forward (k₁) and reverse (k₋₁) reactions, the equilibrium constant (K), and the activation energy (Ea) derived from the Arrhenius equation, which describes the temperature dependence of the reaction rate. researchgate.netresearchgate.net Research has shown good accordance between experimental results and the proposed theoretical model for this reaction. researchgate.netresearchgate.net

Table 3: Kinetic Parameters for the Esterification of Sorbitol with Lauric Acid

Data from a study using p-TSA as a catalyst, modeling the reaction as a reversible second-order process. researchgate.net

| Temperature (°C) | k₁ (g mol⁻¹ min⁻¹) | k₋₁ (g mol⁻¹ min⁻¹) | Equilibrium Constant (K) |

|---|---|---|---|

| 140 | 0.00010 | 0.00004 | 2.50 |

| 150 | 0.00021 | 0.00008 | 2.63 |

| 160 | 0.00040 | 0.00015 | 2.67 |

| 180 | 0.00063 | 0.00024 | 2.63 |

| Activation Energy (Ea): 65.3 kJ mol⁻¹ | |||

| Arrhenius Factor (A): 1.1 x 10⁵ g mol⁻¹ min⁻¹ |

Environmental Behavior and Degradation Research

Biodegradation Pathways and Rates

Research indicates that D-glucitol monolaurate is readily biodegradable. shreechem.ineuropa.eu The primary pathway for its breakdown involves hydrolysis of the ester bond, yielding sorbitol (and its anhydrides) and lauric acid. nih.govnih.gov These components are then further metabolized by microorganisms. Studies on structurally similar compounds, like sorbitan (B8754009) monostearate, show that approximately 90% is hydrolyzed into its fatty acid and sorbitol anhydride components. nih.govnih.gov

The rate of biodegradation varies depending on the environmental conditions and the microbial populations present. In a study using an aerobic biochemical oxygen demand (BODIS) test, this compound achieved 54% biodegradation in seawater over 28 days, reaching a plateau by day 35. nih.gov Another report cited 57% degradation over a 14-day period. nih.gov A related compound, sorbitan monooleate, was found to be readily degraded (90%) by activated sludge within 100 hours. nih.gov

However, modifications to the molecule, such as ethoxylation, can affect the degradation rate. For instance, polyoxyethylene-sorbitan-monolaurate showed limited biodegradation of 17.8% in a soil-free liquid bacterial culture. nih.gov Conversely, another study using liquid respirometry concluded that this ethoxylated form is extremely degradable and completely mineralized. nih.gov

| Compound | Test System | Degradation Rate | Duration | Source |

|---|---|---|---|---|

| This compound | Seawater (BODIS test) | 54% | 28 days | nih.gov |

| This compound | Not Specified (US EPA) | 57% | 14 days | nih.gov |

| Sorbitan monooleate | Activated Sludge | 90% | 100 hours | nih.gov |

| Polyoxyethylene-sorbitan-monolaurate | Soil-free liquid culture | 17.8% | Not Specified | nih.gov |

Environmental Partitioning and Mobility Studies

The environmental partitioning of a chemical describes its distribution among different environmental compartments like water, soil, and air. The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's tendency to bioaccumulate. For this compound, the estimated Log Kow is 3.15, which suggests it is not expected to significantly bioaccumulate in organisms. nih.gov

Mobility in soil is influenced by the compound's sorption to soil particles. A study on the related compound polyoxyethylene-sorbitan-monolaurate found it to have moderate sorption, with a sorption/desorption coefficient (Kd) of 37 L/kg. nih.gov The same study noted that at higher concentrations, the compound exhibited non-linear "cooperative sorption" behavior. nih.gov

Phase I environmental risk assessments have calculated Predicted Environmental Concentrations (PECs) for this compound in soil, groundwater, and surface water. nih.gov These initial assessments, assuming 100% excretion, indicated that the PECs exceeded the trigger values, necessitating more refined Phase II assessments to determine the actual environmental risk. nih.gov

Ecotoxicity Studies in Model Environmental Systems

Ecotoxicity studies are essential for determining the potential harm a substance can cause to ecosystems. For this compound, the available data suggest low ecotoxicity. researchgate.neteuropa.eu The European Food Safety Authority's FEEDAP Panel concluded that a risk to the terrestrial and aquatic environment is unlikely. nih.gov

Acute toxicity tests have been conducted on various aquatic organisms. A study on the marine crustacean Acartia tonsa determined the 48-hour median lethal concentration (LC50) to be 452.8 mg/L. this compound has also been evaluated in a 10-day sediment toxicity test with the intertidal amphipod Corophium volutator. The general toxicity of non-ionic surfactants can be influenced by factors such as the length of their hydrophilic chain and the size of their lipophilic component.

| Organism | Test Type | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|

| Acartia tonsa (Marine Crustacean) | Acute | 48-h LC50 | 452.8 | |

| Corophium volutator (Amphipod) | Sediment Toxicity | Testing Conducted (Specific value not reported) |

Sustainable Production and Waste Management Implications

The production of this compound aligns with principles of green chemistry, as its primary feedstocks, sorbitol and lauric acid, are derived from renewable resources. shreechem.in Sorbitol is produced by the hydrogenation of glucose, which can be sourced from abundant biomass like starch and cellulose (B213188). rsc.org Lauric acid is a fatty acid commonly extracted from coconut oil. researchgate.net

The common manufacturing process involves the direct esterification of sorbitol and lauric acid, often using acid or alkali catalysts at elevated temperatures. researchgate.netresearchgate.net Innovations in production focus on improving efficiency, reducing reaction times, and lowering energy consumption. google.com Some methods utilize supercritical CO2 as a green reaction medium to facilitate the synthesis at moderate temperatures and achieve higher conversions. rsc.org The use of waste oils as a source for fatty acids is also being explored as a sustainable alternative. google.comijesd.org

Waste management in the production of sorbitan esters involves handling byproducts and unreacted materials. Purification processes are employed to remove impurities, such as unreacted polyols, from the final product mixture. google.com The resulting waste streams, including aqueous phases from purification and any acidic or basic waste from catalysis, must be managed according to local and federal regulations. researchgate.net The use of recyclable catalysts and solvent-free systems can significantly reduce the environmental footprint of the production process. rsc.orgchemistryviews.org

Q & A

Basic: What are the established methods for synthesizing and characterizing D-Glucitol monolaurate?

This compound is synthesized via esterification of D-sorbitol (D-glucitol) with lauric acid under controlled conditions. Common protocols involve acid or enzymatic catalysis, followed by purification using column chromatography or solvent extraction to isolate the monoester from diesters and unreacted precursors . Characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation (e.g., δ ~4.2 ppm for the acyloxy proton) and distinguish monoesters from diesters .

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1170–1240 cm⁻¹ (C-O ester stretch) validate esterification .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress .

Basic: How does pH influence the stability of this compound, and what experimental approaches assess its degradation?

This compound hydrolyzes under strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to ester bond cleavage. Stability studies involve:

- Accelerated Hydrolysis Assays : Incubate the compound in buffers across a pH range (e.g., 1–12) at elevated temperatures (e.g., 40–60°C). Monitor degradation via HPLC or mass spectrometry (LC-MS) to identify lauric acid and D-sorbitol as hydrolysis products .

- Kinetic Analysis : Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics to predict shelf-life under storage conditions .

Advanced: How can response surface methodology (RSM) optimize this compound synthesis yield?

RSM, combined with central composite design (CCD), identifies optimal reaction parameters (e.g., temperature, molar ratio, catalyst concentration). For example:

- Factorial Experiments : Vary factors like reaction time (60–120 min) and enzyme load (5–15 wt%) in a coded matrix .

- ANOVA Analysis : Evaluate the significance of each factor using F-values and p-values (<0.05). A higher F-value indicates a stronger influence on yield. For instance, molar ratio (sorbitol:lauric acid) may dominate over temperature .

- Validation : Confirm predicted optimal conditions with triplicate experiments to ensure reproducibility .

Advanced: What advanced analytical techniques resolve contradictions in reported degradation pathways of this compound?

Conflicting degradation data (e.g., oxidative vs. hydrolytic pathways) require multi-modal analysis:

- LC-MS/MS : Identifies transient intermediates (e.g., oxidized esters) and quantifies degradation products with high sensitivity .

- Raman Spectroscopy : Detects structural changes in solid-state formulations (e.g., shifts in ν(C-C) stretches at 1158 cm⁻¹) without sample destruction .

- Isotope Labeling : Track specific carbon atoms (e.g., ¹³C-labeled lauric acid) to elucidate cleavage mechanisms in hydrolysis studies .

Advanced: How does this compound interact with other surfactants in mixed micelle systems?

To study synergistic effects in formulations (e.g., drug delivery):

- Critical Micelle Concentration (CMC) : Measure via conductivity or fluorescence spectroscopy. Binary systems with polysorbates may lower CMC, enhancing solubilization .

- Small-Angle X-ray Scattering (SAXS) : Resolve micelle morphology changes (e.g., spherical to rod-like structures) induced by this compound incorporation .

- Zeta Potential Analysis : Assess electrostatic interactions with ionic surfactants (e.g., sodium lauryl sulfate) to predict colloidal stability .

Basic: What protocols ensure the purity and authenticity of this compound in research settings?

- Purity Criteria : ≥95% by HPLC, with residual solvents (e.g., methanol) <0.1% (ICH guidelines) .

- Authenticity Tests : Compare melting point (literature: ~45–50°C), optical rotation ([α]D²⁵ ~+3° to +5°), and NMR data against certified reference standards .

- Elemental Analysis : Validate molecular formula (C₁₈H₃₆O₇) with ≤0.3% deviation in C/H/O content .

Advanced: What role does this compound play in enhancing the solubility of hydrophobic drugs, and how is this evaluated?

- Phase Solubility Studies : Shake-flask method assesses solubility enhancement of drugs (e.g., paclitaxel) in surfactant solutions. Plot solubility vs. surfactant concentration to determine association constants .

- Molecular Dynamics Simulations : Model interactions between this compound and drug molecules to predict micelle encapsulation efficiency .

- In Vitro Release : Use dialysis membranes to quantify drug release rates from micellar systems under physiological conditions (pH 7.4, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.